molecular formula C19H19N3O3S B2492741 (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899999-67-8

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2492741
CAS No.: 899999-67-8
M. Wt: 369.44
InChI Key: SPVAZQYFWAAMFF-UHFFFAOYSA-N
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Description

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a complex organic compound that features a combination of benzyl, nitrobenzyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions.

    Thioether formation: The thioether linkage can be formed by reacting a thiol with a suitable electrophile.

    Final functionalization: The hydroxymethyl group can be introduced through reduction reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)propane: Similar structure but with a propane group.

Uniqueness

The uniqueness of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-[(4-methylphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-5-7-15(8-6-14)11-21-18(12-23)10-20-19(21)26-13-16-3-2-4-17(9-16)22(24)25/h2-10,23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAZQYFWAAMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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